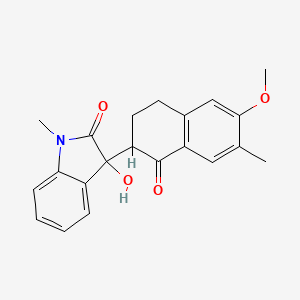![molecular formula C40H32N6O4 B11523284 4-Acetamido-N-(4-{6-[4-(4-acetamidobenzamido)phenyl]-2-phenylpyrimidin-4-YL}phenyl)benzamide](/img/structure/B11523284.png)
4-Acetamido-N-(4-{6-[4-(4-acetamidobenzamido)phenyl]-2-phenylpyrimidin-4-YL}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-N-(4-{6-[4-(4-acetamidobenzamido)phenyl]-2-phenylpyrimidin-4-YL}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Acetamido-N-(4-{6-[4-(4-acetamidobenzamido)phenyl]-2-phenylpyrimidin-4-YL}phenyl)benzamide involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common methods include:
Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with other functional groups, facilitated by catalysts and specific reaction conditions.
Amide Bond Formation: This step involves the reaction of amines with carboxylic acids or their derivatives to form amide bonds, a crucial part of the compound’s structure.
Cyclization Reactions: These reactions help in forming the pyrimidine ring, an essential component of the compound.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Acetamido-N-(4-{6-[4-(4-acetamidobenzamido)phenyl]-2-phenylpyrimidin-4-YL}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different products depending on the reaction conditions.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, where functional groups on the aromatic rings are replaced by other groups.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
4-Acetamido-N-(4-{6-[4-(4-acetamidobenzamido)phenyl]-2-phenylpyrimidin-4-YL}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Acetamido-N-(4-{6-[4-(4-acetamidobenzamido)phenyl]-2-phenylpyrimidin-4-YL}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
When compared to similar compounds, 4-Acetamido-N-(4-{6-[4-(4-acetamidobenzamido)phenyl]-2-phenylpyrimidin-4-YL}phenyl)benzamide stands out due to its unique structure and functional groups. Similar compounds include:
- 4-Acetamido-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide
- 4-Acetamido-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide
- 4-Acetamido-N-[4-(acetylsulfamoyl)phenyl]benzamide
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different chemical and biological properties.
Properties
Molecular Formula |
C40H32N6O4 |
|---|---|
Molecular Weight |
660.7 g/mol |
IUPAC Name |
4-acetamido-N-[4-[6-[4-[(4-acetamidobenzoyl)amino]phenyl]-2-phenylpyrimidin-4-yl]phenyl]benzamide |
InChI |
InChI=1S/C40H32N6O4/c1-25(47)41-32-20-12-30(13-21-32)39(49)43-34-16-8-27(9-17-34)36-24-37(46-38(45-36)29-6-4-3-5-7-29)28-10-18-35(19-11-28)44-40(50)31-14-22-33(23-15-31)42-26(2)48/h3-24H,1-2H3,(H,41,47)(H,42,48)(H,43,49)(H,44,50) |
InChI Key |
VXNPTQXXCADGPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)NC(=O)C6=CC=C(C=C6)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B11523208.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11523222.png)

methyl}piperidine](/img/structure/B11523233.png)
![2-chloro-5-(5-{(E)-[6-(ethoxycarbonyl)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11523236.png)
![3,6-Diamino-2-[(4-methoxyphenyl)carbonyl]-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11523237.png)
methanone](/img/structure/B11523245.png)
![ethyl (2E)-2-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11523252.png)
![5-(2,4-dichlorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11523257.png)
![2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11523263.png)
![3,7,7,8a-tetramethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one](/img/structure/B11523277.png)
![3-[4-(3-Phenylprop-2-yn-1-yl)morpholin-4-ium-4-yl]propane-1-sulfonate](/img/structure/B11523283.png)
![N-benzyl-2-[(6-{[(E)-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11523286.png)
![Ethyl 2-acetamido-6-bromo-7-[3-(diethylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate](/img/structure/B11523291.png)
